REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([C:12](O)=[O:13])=[CH:7][CH:6]=2.C(OC(Cl)=O)C.[BH4-].[Na+]>C1COCC1.O>[Br:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([CH2:12][OH:13])=[CH:7][CH:6]=2 |f:2.3|
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC2=CC=C(C=C2C1)C(=O)O
|
Name
|
TEA
|
Quantity
|
876 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
599 μL
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)Cl
|
Type
|
CUSTOM
|
Details
|
stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred at 0° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
before being warmed to it
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
THF was removed
|
Type
|
ADDITION
|
Details
|
The residue was diluted with H2O
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
purified by a SiO2 column (0-50% EtOAc/Hexanes, Rf=0.35 in 50% EtOAc)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC2=CC=C(C=C2C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 220 mg | |
YIELD: CALCULATEDPERCENTYIELD | 17.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |